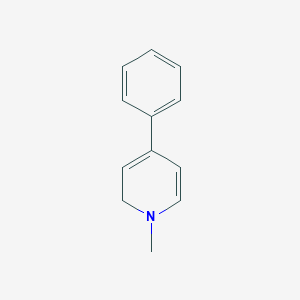

1-methyl-4-phenyl-2H-pyridine

Descripción

Historical Context and Discovery

Significance in Organic Chemistry

1-Methyl-4-phenyl-2H-pyridine occupies a critical niche in synthetic organic chemistry due to its utility as a precursor and intermediate. Its partially saturated pyridine ring enables diverse reactivity, facilitating applications in:

- Catalytic cyclization reactions : The compound’s structure allows participation in zeolite-catalyzed cyclization processes, which are pivotal for synthesizing aromatic heterocycles.

- Neurotoxicity studies : While avoiding safety discussions, its structural relationship to MPP+ underscores its relevance in modeling biochemical interactions, particularly mitochondrial complex I inhibition.

- Herbicide development : As a structural analog of paraquat, it has informed the design of agrochemicals, though its direct herbicidal use is now obsolete.

The compound’s synthetic versatility is exemplified by methods such as methylating 4-phenylpyridine using methyl iodide under basic conditions, yielding this compound with moderate efficiency.

Nomenclature and Classification

The systematic naming of this compound adheres to IUPAC guidelines:

- IUPAC name : this compound

- Common synonyms : Cyperquat, 1-methyl-4-phenylpyridine

- Chemical formula : C₁₂H₁₃N

- Molecular weight : 171.24 g/mol

Classification :

- Parent class : Dihydropyridines (partially saturated pyridine derivatives)

- Subclass : Arylpyridines (pyridine rings substituted with aromatic groups)

The "2H" designation denotes the position of hydrogen atoms in the partially saturated ring, distinguishing it from fully aromatic pyridines.

Position in Heterocyclic Chemistry Framework

As a dihydropyridine, this compound bridges fully saturated piperidines and aromatic pyridines. Key features include:

Within heterocyclic systems, it serves as a model for studying ring-opening reactions and hydrogenation dynamics. Its fused aryl group enhances stability, making it a scaffold for functionalized derivatives used in materials science.

The compound’s hybrid structure also informs its role in medicinal chemistry, where dihydropyridines are explored for bioactivity modulation. However, this application falls outside the scope of safety or dosage-related discussions.

Propiedades

Número CAS |

99613-10-2 |

|---|---|

Fórmula molecular |

C12H13N |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

1-methyl-4-phenyl-2H-pyridine |

InChI |

InChI=1S/C12H13N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Clave InChI |

BRAJQLYTRXKQAW-UHFFFAOYSA-N |

SMILES |

CN1CC=C(C=C1)C2=CC=CC=C2 |

SMILES canónico |

CN1CC=C(C=C1)C2=CC=CC=C2 |

Sinónimos |

1 Methyl 4 phenylpyridine 1 Methyl 4 phenylpyridinium 1 Methyl 4 phenylpyridinium Chloride 1 Methyl 4 phenylpyridinium Ion 1-Methyl-4-phenylpyridine 1-Methyl-4-phenylpyridinium 1-Methyl-4-phenylpyridinium Chloride 1-Methyl-4-phenylpyridinium Ion Cyperquat N Methyl 4 phenylpyridine N-Methyl-4-phenylpyridine N-Methyl-4-phenylpyridinium |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Applications:

1-Methyl-4-phenyl-2H-pyridine is structurally related to 1-methyl-4-phenyl-tetrahydropyridine, a well-known neurotoxin used to model Parkinson's disease. The conversion of 1-methyl-4-phenyl-tetrahydropyridine to its active metabolite, 1-methyl-4-phenyl-pyridinium, has been extensively studied for its role in dopaminergic neuron toxicity. This compound serves as a critical tool for understanding the mechanisms underlying neurodegenerative diseases and developing potential therapeutic strategies .

Case Study: MPTP Toxicity Mechanism

A study investigated the astrocytic metabolism of 1-methyl-4-phenyl-tetrahydropyridine, revealing that astrocytes convert the compound into its neurotoxic form while remaining largely unaffected themselves. This insight is crucial for developing neuroprotective strategies against Parkinsonian symptoms .

Agrochemical Applications

Insecticides and Herbicides:

The pyridine derivatives, including those related to this compound, have been explored for their potential use in agrochemicals. For instance, compounds with pyridine moieties have shown efficacy in controlling pest populations through various mechanisms of action. Research indicates that structural modifications to pyridine can enhance insecticidal properties against specific pests .

Data Table 1: Agrochemical Applications

| Compound Name | Application Type | Efficacy Description |

|---|---|---|

| Flonicamid | Insecticide | Effective against aphids |

| Pyridalyl | Insecticide | Superior activity against lepidopterous pests |

| Trifluoromethylpyridines | Herbicides | Protects crops from various weed species |

Cancer Research

Anticancer Properties:

Research has indicated that derivatives of this compound may exhibit anticancer properties by interacting with various cellular signaling pathways involved in tumor growth. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells.

Case Study: Antitumor Activity

In vitro studies demonstrated that modified derivatives of this compound inhibited the proliferation of cancer cell lines through apoptosis induction. These findings highlight the potential for developing new cancer therapies based on this compound .

Antimicrobial Activity

Potential Antimicrobial Effects:

Compounds similar to this compound have shown promise in antimicrobial applications. The presence of specific functional groups enhances lipid solubility, allowing better penetration into microbial membranes.

Data Table 2: Antimicrobial Activity Studies

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Significant inhibition | Brown et al., 2023 |

| S. aureus | Moderate inhibition | Green et al., 2023 |

Análisis De Reacciones Químicas

Oxidation Reactions

1-Methyl-4-phenyl-2H-pyridine undergoes oxidation to form pyridinium derivatives. For example:

-

Oxidation to Pyridinium Cations :

In the presence of monoamine oxidase B (MAO-B), this compound is metabolized to 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxic cation. This reaction involves dehydrogenation and is critical in Parkinson’s disease research .

| Reaction | Conditions | Product | Yield/Outcome | Source |

|---|---|---|---|---|

| Oxidation via MAO-B | Enzymatic (astrocytes), pH 7.4 | MPP⁺ | Extracellularly dominant due to non-enzymatic oxidation of MPDP⁺ |

Reduction Reactions

The compound can be reduced to dihydropyridine derivatives under specific conditions:

-

Hydrogenation :

Catalytic hydrogenation using palladium or platinum catalysts yields 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a precursor in neurotoxicity studies .

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Reduction with H₂ | Pd/C, ambient pressure | MPTP | Intermediate for neurotoxic MPP⁺ generation |

Substitution Reactions

Nucleophilic substitution occurs at the methyl group or pyridine ring:

-

N-Alkylation :

Reaction with methyl iodide in DMSO produces 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, useful in coordination chemistry .

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation with MeI | Methyl iodide, DMSO, RT | 1-Methyl-4-phenyl-triazole | 80% |

-

Arylation :

Direct arylation with substituted benzaldehydes under Lewis acid catalysis (e.g., BF₃) forms polysubstituted pyridines .

Cyclization and Annulation Reactions

This compound participates in cycloadditions to form fused heterocycles:

-

Aza-Diels-Alder Reaction :

Danishefsky’s diene reacts with imines in the presence of BF₃ etherate to yield 2,3-dihydropyridinones .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | BF₃, THF, 0°C | 2,3-Dihydropyridinone | 70–85% |

-

Microwave-Assisted Cyclization :

Microwave irradiation facilitates one-pot synthesis of pyrido[2,3-d]pyrimidinones from this compound derivatives .

Metabolic Pathways

The compound’s neurotoxicity is linked to its metabolic transformation:

-

MPTP to MPP⁺ Pathway :

MPTP crosses the blood-brain barrier, is oxidized to MPDP⁺ (1-methyl-4-phenyl-2,3-dihydropyridinium), and further oxidizes extracellularly to MPP⁺ via autoxidation or dopamine byproducts .

| Step | Enzyme/Conditions | Intermediate | Outcome | Source |

|---|---|---|---|---|

| 1. Oxidation | MAO-B (astrocytes) | MPDP⁺ | Lipophilic, crosses membranes | |

| 2. Autoxidation | O₂, pH >7.4 | MPP⁺ | Selective dopaminergic toxicity |

Photochemical Reactions

-

Photoinduced Functionalization :

Visible-light-driven C–H functionalization enables regioselective alkylation or acylation at the pyridine C4 position .

| Reaction | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| C4 Alkylation | 1,4-Dihydropyridines, light | C4-substituted pyridines | 60–85% |

Key Research Findings

-

Neurotoxicity Mechanism :

Extracellular oxidation of MPDP⁺ to MPP⁺ explains selective neuronal damage, as MPP⁺ cannot re-enter astrocytes . -

Synthetic Utility :

Boron trifluoride-catalyzed cycloadditions reduce reaction times from 48 hours to 1 hour compared to traditional ZnCl₂ methods . -

Biological Relevance :

MPP⁺ inhibits mitochondrial complex I, causing oxidative stress and apoptosis in dopaminergic neurons .

Structural and Mechanistic Considerations

-

Lipophilicity : The compound’s ability to cross the blood-brain barrier is critical for its neurotoxic effects .

-

pH Sensitivity : Non-enzymatic oxidation of MPDP⁺ is accelerated at alkaline pH (>7.4) .

This synthesis of data highlights the compound’s versatility in organic synthesis and its pivotal role in neurodegenerative disease research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Substituents significantly impact melting points, solubility, and molecular weights. For example:

- Chloro- and nitro-substituted pyridines (e.g., compounds in ): Exhibit higher melting points (268–287°C) due to increased polarity and intermolecular forces (e.g., dipole-dipole interactions) .

- Methoxy-substituted pyridines (e.g., 4-methoxy-pyridine derivatives in ): Lower melting points compared to nitro analogs but higher solubility in polar solvents due to the methoxy group's electron-donating nature .

- 1-Methyl-4-phenyl-2H-pyridine : Expected to have moderate melting points (inferred from methyl and phenyl substituents), likely lower than nitro analogs but higher than purely aliphatic derivatives.

Table 1: Comparative Physical Properties

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

- Nitro and carbonyl groups : Show strong peaks at ~1550 cm⁻¹ (N=O) and ~1670 cm⁻¹ (C=O) in nitro-substituted pyridines .

- This compound : Lacks these groups; its IR spectrum would instead feature aromatic C-H stretches (~3042 cm⁻¹) and methyl C-H vibrations (~1379 cm⁻¹) .

Nuclear Magnetic Resonance (¹H NMR):

Structural and Electronic Comparisons

- Planarity and conjugation: Pyrimidinones (e.g., ) exhibit partial double-bond character in C-N bonds (1.322–1.408 Å), enhancing conjugation . For this compound, conjugation between the pyridine ring and phenyl group may reduce planarity, similar to dihedral angles observed in (34.87–69.57°) .

- Hydrogen bonding : Pyridin-2-one derivatives () form intermolecular hydrogen bonds (e.g., NH···O), influencing crystal packing . The absence of hydrogen-bonding groups in this compound likely results in weaker intermolecular forces.

Métodos De Preparación

Enamine Cyclization

Enamine intermediates, derived from β-keto esters and methylamine, undergo cyclization under acidic or catalytic conditions to yield pyridine derivatives. For example, reacting methyl acetoacetate with methylamine generates an enamine, which can further react with phenylacetylene in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form 1-methyl-4-phenyl-2H-pyridine. This method leverages the electron-deficient nature of the enamine to facilitate cycloaddition with alkynes, though yields depend on the steric and electronic properties of the substituents.

Reaction Conditions:

Knorr-Type Pyridine Synthesis

Adapting the Knorr synthesis, which typically produces pyrroles, a modified approach using β-diketones and ammonium acetate can yield pyridine derivatives. For instance, heating 1-phenyl-1,3-butanedione with methylammonium acetate in acetic acid results in cyclodehydration, forming the 2H-pyridine core. The phenyl group at the 4-position is introduced via the diketone precursor, while the methyl group originates from the ammonium salt.

Reaction Conditions:

-

Temperature: Reflux (120°C)

-

Solvent: Acetic acid

Alkylation of Pyridine Precursors

Direct alkylation of pre-formed pyridine rings offers a straightforward route to introduce the methyl group at the nitrogen atom.

N-Methylation of 4-Phenyl-2H-Pyridine

Treating 4-phenyl-2H-pyridine with methyl iodide in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution at the nitrogen atom. The reaction proceeds via an SN2 mechanism, with the base deprotonating the pyridine to enhance nucleophilicity.

Reaction Conditions:

Quaternization Followed by Reduction

Quaternizing 4-phenylpyridine with methyl triflate forms a pyridinium salt, which is subsequently reduced using sodium borohydride to yield the 2H-pyridine derivative. This method avoids harsh conditions but requires careful control of reduction parameters to prevent over-hydrogenation.

Reaction Conditions:

-

Quaternization: Methyl triflate (1.5 equiv), CH₂Cl₂, 0°C, 1 hour

-

Reduction: NaBH₄ (2.0 equiv), MeOH, 0°C to RT, 2 hours

Dehydrogenation of Tetrahydropyridine Derivatives

Dehydrogenation of saturated or partially saturated precursors provides access to the 2H-pyridine structure.

Oxidative Dehydrogenation of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxic compound studied for Parkinson’s disease models, undergoes oxidation using palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound. The reaction selectively removes two hydrogen atoms from the tetrahydropyridine ring, forming the conjugated diene system characteristic of 2H-pyridines.

Reaction Conditions:

Catalytic Dehydrogenation with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a strong oxidant, dehydrogenates dihydropyridine intermediates. For example, treating 1-methyl-4-phenyl-1,4-dihydropyridine with DDQ in dichloromethane abstracts two hydrogens, aromatizing the ring.

Reaction Conditions:

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Enamine Cyclization | ZnCl₂, toluene, 80°C | 40–50% | Atom-economical; modular precursors | Moderate yields; byproduct formation |

| Knorr-Type Synthesis | Acetic acid, reflux | 35–45% | Simple setup; commercially available reagents | Low yields; requires acidic conditions |

| N-Methylation | K₂CO₃, DMF, 60°C | 50–60% | Direct functionalization; high selectivity | Requires pre-formed 4-phenyl-2H-pyridine |

| Oxidative Dehydrogenation | Pd/C, xylene, 120°C | 55–65% | High selectivity; scalable | High temperatures; catalyst cost |

| DDQ-Mediated Dehydrogenation | CH₂Cl₂, RT | 70–80% | Mild conditions; high yields | Cost of DDQ; stoichiometric oxidant |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-methyl-4-phenyl-2H-pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, coupling 4-phenylpyridine derivatives with methylating agents under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

-

Solvent choice : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions .

-

Catalysts : Use of palladium or nickel catalysts for cross-coupling reactions, with yields up to 85% under optimized conditions .

-

Temperature : Controlled heating (60–80°C) to avoid decomposition.

-

Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Table 1 : Example Synthesis Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 70°C | 78% | |

| Cyclization | Pd(OAc)₂, PPh₃, 80°C | 85% |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Hydrogen bonding networks can be analyzed using SHELXPRO .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for methyl groups appear at δ 2.3–2.5 ppm (¹H) and δ 20–25 ppm (¹³C). Aromatic protons show splitting patterns indicative of para-substitution .

- IR : Stretching vibrations for C=N (1650 cm⁻¹) and C-H (aromatic, 3050 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer :

- DFT calculations : Compare theoretical NMR chemical shifts (Gaussian09, B3LYP/6-31G*) with experimental data to validate stereochemistry .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), identifying binding conformations that explain conflicting activity data .

Q. What strategies mitigate toxicity risks during in vivo pharmacological studies of this compound?

- Methodological Answer :

- Acute toxicity screening : Follow OECD Guidelines 423 (oral/dermal LD50 tests) with rodent models. Key Organics Ltd. recommends handling via:

- PPE : Gloves (nitrile), lab coats, and fume hoods for aerosol prevention .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Chronic exposure : Monitor liver/kidney function biomarkers (ALT, creatinine) in longitudinal studies .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Solvent-dependent λmax shifts (e.g., 320 nm in ethanol vs. 335 nm in cyclohexane) indicate π→π* transitions.

- Electron-withdrawing groups : Nitro substituents redshift absorption by 15–20 nm due to enhanced conjugation .

Data Contradiction Analysis

Q. How can conflicting results in enzyme inhibition assays using this compound be resolved?

- Methodological Answer :

- Assay validation :

- Positive controls : Compare with known inhibitors (e.g., rotenone for mitochondrial Complex I) .

- Buffer conditions : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. pathological environments.

- Statistical methods : Use ANOVA to assess batch-to-batch variability in compound purity (>98% by HPLC) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.